1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to an amine group, with a methoxypyridine moiety linked via a methylene bridge. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the hydroamination of olefins using nitroarenes, as reported by Baran and coworkers . This innovative method provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Industrial production methods may involve similar hydroamination techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
3-((3-Methoxypyridin-2-yl)amino)-3-methylbutan-1-ol: This compound also features a methoxypyridine moiety but differs in its overall structure and reactivity.
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: Another similar compound with a different substitution pattern on the pyridine ring.
The uniqueness of 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
QVQIQFGDAKICTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)CC2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.